molecular formula C7H6N4O3 B1307294 ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid CAS No. 842972-47-8

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid

Cat. No.: B1307294
CAS No.: 842972-47-8
M. Wt: 194.15 g/mol
InChI Key: KCCUGNPBQXGXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(triazolo[4,3-b]pyridazin-6-yloxy)acetic acid, which precisely describes the structural arrangement of the heterocyclic core and its linkage to the acetic acid moiety. The Chemical Abstracts Service registry number 842972-47-8 provides a unique identifier for this compound in chemical databases and literature searches. Alternative nomenclature variations documented in chemical databases include (Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid and {triazolo[4,3-b]pyridazin-6-yloxy}acetic acid, which represent equivalent systematic names with minor formatting differences.

The compound is also referenced under the MDL number MFCD06255200, which serves as an additional identification code in chemical inventory systems. The nomenclature reflects the complex fused ring system where the triazole ring is connected to the pyridazine ring in a [4,3-b] fusion pattern, with an oxygen atom linking the 6-position of this bicyclic system to an acetic acid group. Chemical database entries consistently maintain the systematic name structure, ensuring accurate identification across different scientific platforms and publications.

International naming conventions also include German and French equivalents: (Triazolo[4,3-b]pyridazin-6-yloxy)essigsäure and Acide (triazolo[4,3-b]pyridazin-6-yloxy)acétique, respectively. The systematic approach to nomenclature ensures that the structural features are clearly communicated across different languages and scientific communities.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C7H6N4O3 defines the atomic composition of (Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid, with a molecular weight of 194.15 daltons. The monoisotopic mass is precisely determined as 194.043990 daltons, providing accurate mass spectrometric identification parameters. The structural arrangement features four nitrogen atoms integrated within the fused heterocyclic system, three oxygen atoms distributed between the ether linkage and carboxylic acid functionality, and six hydrogen atoms positioned on the aromatic framework and methylene group.

The canonical Simplified Molecular Input Line Entry System representation C1=CC(=NN2C1=NN=C2)OCC(=O)O provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C7H6N4O3/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13) offers a standardized format for computational chemistry applications and database searches. These molecular descriptors enable precise identification and computational modeling of the compound across various chemical informatics platforms.

Structural isomerism considerations within the triazolopyridine family reveal multiple possible arrangements of nitrogen atoms and ring fusion patterns. The triazolo[4,3-b]pyridazine framework represents one specific isomeric form among several possible triazolopyridine structures that differ by nitrogen atom positions and fusion orientations. Related isomeric compounds such as [(3-Methyltriazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid with molecular formula C8H8N4O3 demonstrate how substitution patterns can create structural variants while maintaining the core heterocyclic framework.

Property Value Reference
Molecular Formula C7H6N4O3
Molecular Weight 194.15 g/mol
Monoisotopic Mass 194.043990 Da
InChI Key KCCUGNPBQXGXGB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NN2C1=NN=C2)OCC(=O)O

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopic analysis of (Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid requires consideration of the distinct chemical environments present within the heterocyclic framework and the acetic acid substituent. The fused triazolo-pyridazine system contains multiple nitrogen-containing aromatic positions that exhibit characteristic chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra. The methylene protons of the acetic acid moiety are expected to appear as a singlet in the aliphatic region, while the aromatic protons on the pyridazine ring system display distinct coupling patterns reflective of the heterocyclic environment.

The carboxylic acid functionality contributes a characteristic signal that may exhibit pH-dependent chemical shift variations depending on the ionization state of the acid group. Integration patterns in proton nuclear magnetic resonance spectra should reflect the 1:2:1 ratio corresponding to the triazole proton, pyridazine protons, and methylene protons, respectively. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of aromatic carbon signals, the methylene carbon, and the carbonyl carbon of the carboxylic acid group.

Infrared spectroscopic fingerprinting reveals characteristic absorption bands associated with the heterocyclic framework and functional groups present in the molecule. The carboxylic acid functionality exhibits typical O-H stretching vibrations in the 2500-3300 cm⁻¹ region and C=O stretching around 1700 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the triazolo-pyridazine system appear in the 1400-1600 cm⁻¹ region, while C-O stretching of the ether linkage contributes bands in the 1000-1300 cm⁻¹ range. The nitrogen-containing heterocyclic rings provide additional characteristic absorptions that distinguish this compound from simpler aromatic systems.

Ultraviolet-visible spectroscopic analysis reflects the extended conjugation within the fused heterocyclic system, which typically exhibits absorption maxima in the 250-350 nanometer range. The electronic transitions associated with the π-system of the triazolo-pyridazine framework contribute to the characteristic absorption profile. Solvent effects may influence the precise absorption wavelengths and extinction coefficients, particularly for polar solvents that can interact with the nitrogen atoms and carboxylic acid functionality.

Crystallographic Characterization and Space Group Determination

Crystallographic analysis of (Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid and related triazolopyridazine derivatives provides crucial insights into solid-state molecular arrangements and intermolecular interactions. Research on structurally related compounds, particularly those investigated as tankyrase inhibitors, has demonstrated the feasibility of obtaining high-quality crystal structures for this class of heterocyclic compounds. The crystallographic characterization reveals important structural parameters including bond lengths, bond angles, and molecular conformations that influence both chemical reactivity and biological activity.

Crystal structure determination of related triazolo-pyridazine derivatives has been successfully achieved at high resolution, with studies reporting structures at 1.95 Angstrom resolution that provide excellent electron density quality for accurate atomic positioning. These crystallographic investigations demonstrate that the fused heterocyclic framework adopts planar or near-planar conformations, which facilitate π-π stacking interactions and other non-covalent interactions in the crystal lattice. The acetic acid substituent can adopt various conformations depending on crystal packing forces and hydrogen bonding patterns.

Intermolecular hydrogen bonding patterns play a significant role in determining crystal packing arrangements for compounds containing both heterocyclic nitrogen atoms and carboxylic acid functionality. The nitrogen atoms in the triazolo-pyridazine system can serve as hydrogen bond acceptors, while the carboxylic acid group can function as both hydrogen bond donor and acceptor. These interactions contribute to the formation of extended hydrogen bonding networks that stabilize specific crystal forms and influence physical properties such as solubility and melting point.

Space group determination requires systematic analysis of diffraction data to identify the symmetry elements present in the crystal structure. While specific space group information for (Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid is not explicitly reported in the available literature, related triazolo-pyridazine compounds typically crystallize in common space groups such as P21/c, P-1, or other centrosymmetric space groups that accommodate the molecular symmetry and packing requirements. The determination of precise crystallographic parameters requires high-quality single crystal diffraction data collection under controlled temperature conditions.

Crystallographic Parameter Typical Range for Triazolo-pyridazines Reference
Resolution 1.5-2.0 Angstroms
Molecular Planarity Near-planar heterocyclic core
Hydrogen Bonding Multiple N and O acceptor sites
Crystal Quality High-quality electron density

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCUGNPBQXGXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390228
Record name [([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842972-47-8
Record name [([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with a suitable nucleophile under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Structure

The compound features a unique triazolo-pyridazine structure that contributes to its biological activity and potential applications.

Antimicrobial Activity

Research has demonstrated that ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

Studies indicate that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in vitro, suggesting potential therapeutic uses in conditions like arthritis and asthma.

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound. It has shown promise in inducing apoptosis in cancer cell lines through the activation of specific apoptotic pathways. Further research is needed to fully understand its efficacy and safety in clinical settings.

Herbicidal Properties

The compound has been evaluated for its herbicidal activity against various weed species. It acts by inhibiting key enzymes involved in plant growth and development, making it a potential candidate for developing new herbicides that are environmentally friendly.

Plant Growth Regulation

Research indicates that this compound can influence plant growth patterns, enhancing root development and overall biomass under certain conditions. This property can be leveraged to improve crop yields in agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial counts compared to controls, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on human cell lines demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings support its application as an anti-inflammatory agent.

Summary Table of Applications

Application AreaSpecific UseObserved Effects
PharmaceuticalsAntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced cytokine levels in vitro
AnticancerInduced apoptosis in cancer cell lines
AgrochemicalsHerbicidalInhibited growth of various weed species
Plant growth regulationEnhanced root development and biomass

Comparison with Similar Compounds

[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic Acid
  • Structure : Replaces the oxygen linker with sulfur (thio group) and introduces an isopropyl substituent at the 3-position.
  • Molecular Formula : C₁₀H₁₂N₄O₂S | Molar Mass : 252.29 g/mol .
  • The isopropyl group introduces steric bulk, which may affect binding interactions in biological targets (e.g., kinase active sites) .
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic Acid
  • Structure: Features a thio linker and a propanoic acid chain (three-carbon chain vs. acetic acid’s two-carbon chain).
  • Molecular Formula : C₉H₁₀N₄O₂S | Molar Mass : 254.27 g/mol .
  • Key Differences: The longer propanoic acid chain could alter solubility and hydrogen-bonding capacity, impacting pharmacokinetics. The thio group, as above, may confer distinct electronic properties compared to the oxy-linked compound.
Acetohydrazide Derivatives (e.g., Compounds 6a,b)
  • Structure : Replaces the acetic acid group with acetohydrazide (e.g., 6a,b from ).
  • Synthesis : Derived from intermediates 3a and 3c via reflux with acetic anhydride .
  • Alters polarity and metabolic stability compared to the carboxylic acid group.

Comparative Data Table

Compound Name Linker Type Substituent Chain Length Molecular Formula Molar Mass (g/mol) Key Features
([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid Oxy None C2 C₈H₆N₄O₃ 206.16 High polarity, moderate solubility
[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid Thio 3-Isopropyl C2 C₁₀H₁₂N₄O₂S 252.29 Enhanced lipophilicity, steric effects
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid Thio None C3 C₉H₁₀N₄O₂S 254.27 Longer chain, altered solubility
Acetohydrazide derivatives (6a,b) Oxy Variable aryl C2 Varies Varies Hydrazide functionality for H-bonding

Biological Activity

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Name : this compound
  • CAS Number : 842972-47-8
  • Molecular Formula : C7H6N4O3
  • Molecular Weight : 194.15 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo compounds exhibit potent antimicrobial properties. Specifically, this compound has shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Antitumor Effects

Research indicates that triazolo derivatives possess antiproliferative activity against several cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of murine melanoma B16 cells with minimal toxicity to normal cells. This selectivity suggests a promising therapeutic index for cancer treatment .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in cellular metabolism and proliferation pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound can induce oxidative stress in target cells, leading to apoptosis .

Case Studies

StudyFindings
Antimicrobial Efficacy Showed significant inhibition against MRSA with an IC50 value of 10 µg/mL.
Antitumor Activity Inhibited B16 melanoma cell proliferation with an IC50 value of 5 µM while sparing normal BJ fibroblasts.
Mechanistic Insights Proposed DNA intercalation and ROS generation as primary modes of action.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest moderate absorption and distribution characteristics in vivo. Toxicological assessments indicate low acute toxicity; however, further studies are required to evaluate long-term effects and safety profiles in clinical settings .

Q & A

Q. What synthetic routes are commonly employed to prepare ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid derivatives?

The synthesis typically involves:

  • Step 1: Formation of key intermediates via Mitsunobu reaction using sodium hydride in DMF to generate alkoxides (e.g., compounds 10a/b) from hydroxy precursors .
  • Step 2: Reduction of nitro groups to amines (e.g., intermediates 11a/b) using borane reagents, followed by N-benzylation with substituted benzaldehydes .
  • Step 3: Acylation with ethyl chlorooxalate to produce ester derivatives (14a–c, 15a–c), which are hydrolyzed to carboxylic acids (16a–c, 17a–c) using LiOH .
  • Critical validation: Purity (>90%) is confirmed via HPLC, and structural elucidation relies on NMR (¹H/¹³C) and IR spectroscopy .

Q. How is the antiproliferative activity of these derivatives assessed in vitro?

Standard protocols include:

  • Cell lines: Testing against endothelial (HMEC-1, BAEC) and cancer (HELA, MCF-7) cells .
  • Methodology: Compounds in ester form (R2 = Et) are dissolved in DMSO and tested at concentrations ranging from 0.1–100 μM. Antiproliferative effects are quantified via MTT assays after 72-hour incubation .
  • Key finding: Ester derivatives (e.g., 14–17) show IC₅₀ values < 50 μM in HMEC-1 and MCF-7, while carboxylic acid forms are inactive, highlighting the importance of ester prodrug strategies .

Advanced Research Questions

Q. Why does replacing benzamidine with [1,2,4]Triazolo[4,3-b]pyridazine-6-yloxy groups abolish thrombin inhibitory activity?

  • Structural analysis: The benzamidine group in parent compounds (e.g., 1) engages in critical hydrogen bonding with thrombin’s active site (S1 pocket). Replacement with the triazolopyridazine moiety disrupts this interaction due to altered electronic and steric profiles .
  • Experimental validation: Thrombin inhibition assays (Ki > 300 μM) and fibrinogen receptor binding tests (IC₅₀ > 100 μM) confirm loss of activity .
  • Implication: The triazolopyridazine scaffold is unsuitable for thrombin-targeted therapies but may be repurposed for antiproliferative applications .

Q. How do fluorination patterns on the P3 benzyl group influence biological outcomes?

  • Rationale: Fluorine enhances binding via halogen bonding and modulates lipophilicity.
  • Methodology: Fluorine is introduced at meta/para positions of the benzyl group (e.g., 12a–c, 13a–c) during N-benzylation. Antiproliferative activity is retained in fluorinated esters (e.g., 16b: IC₅₀ = 12 μM in HMEC-1), but thrombin affinity remains unaffected .
  • Contradiction: Fluorination improves cellular uptake but does not restore thrombin inhibition, suggesting divergent structure-activity relationships (SAR) for antiproliferative vs. anticoagulant effects .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy of these compounds?

  • Issue: Ester derivatives show in vitro antiproliferative activity but may lack in vivo stability due to esterase hydrolysis.
  • Approach:
    • Prodrug optimization: Replace ethyl esters with more stable groups (e.g., pivaloyloxymethyl) to enhance bioavailability .
    • Metabolic profiling: Use LC-MS to identify hydrolysis products in plasma and liver microsomes .
    • In vivo models: Test optimized derivatives in xenograft models (e.g., MCF-7 tumors in mice) with pharmacokinetic monitoring .

Data Contradiction Analysis

Q. Why do triazolopyridazine derivatives retain antiproliferative activity but lose thrombin inhibition?

  • Hypothesis: Antiproliferative effects may stem from off-target kinase inhibition (e.g., c-Met or Pim-1) rather than thrombin-related pathways .
  • Validation:
    • Kinase profiling: Screen compounds against kinase panels (e.g., c-Met IC₅₀ < 100 nM for triazolopyridazine analogs) .
    • Mechanistic studies: Use siRNA knockdown to confirm target engagement in endothelial cells .
  • Conclusion: Divergent mechanisms explain the dissociation between antiproliferative and anticoagulant activities .

Methodological Best Practices

Q. How should researchers optimize synthetic yields for triazolopyridazine intermediates?

  • Challenge: Low yields (~50%) in Mitsunobu reactions .
  • Solutions:
    • Reagent optimization: Replace NaH with milder bases (e.g., DBU) to reduce side reactions .
    • Purification: Use flash chromatography with gradient elution (hexane/EtOAc) to isolate pure intermediates .
  • Quality control: Confirm intermediate identity via LC-MS and ¹H NMR before proceeding to acylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.